One research area utilizing 2-Methyl-1-nonene investigates the rate constants of gas-phase reactions involving specific radicals in the atmosphere. A study published in the International Journal of Chemical Kinetics employed this compound to determine the rate constant for the reaction between nitrogen trioxide radicals (NO₃) and ozone (O₃) using relative rate methods.
2-Methyl-1-nonene is an organic compound with the molecular formula CH. It is classified as an alkene due to the presence of a carbon-carbon double bond. The structure consists of a nonene backbone with a methyl group attached to the second carbon. This compound is characterized by its linear chain and branched structure, which influences its chemical properties and reactivity.
2-Methyl-1-nonene is a colorless liquid at room temperature, exhibiting a characteristic odor. It has applications in various chemical processes and serves as an important intermediate in organic synthesis.
The rate constants for gas-phase reactions involving 2-methyl-1-nonene have been studied, particularly its interaction with nitrate radicals and ozone, which are relevant for atmospheric chemistry .
Several methods exist for synthesizing 2-methyl-1-nonene:
These methods highlight the versatility in producing this compound from various starting materials .
2-Methyl-1-nonene has several applications, including:
Studies have focused on the interactions of 2-methyl-1-nonene with atmospheric components such as ozone and nitrate radicals. These interactions are crucial for understanding its role in atmospheric chemistry and potential environmental impacts. The rate constants for these reactions provide insights into how this compound behaves under different environmental conditions .
Several compounds share structural similarities with 2-methyl-1-nonene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Nonene | CH | Linear alkene without branching |
3-Methyl-1-nonene | CH | Similar structure but different methyl position |
2-Octene | CH | Shorter chain length, also an alkene |
1-Decene | CH | Linear alkene with no branching |
The unique feature of 2-methyl-1-nonene lies in its branched structure, which affects its chemical reactivity compared to linear alkenes like 1-nonene or 1-decene. This branching can influence physical properties such as boiling point and viscosity, making it valuable in specific industrial applications.
2-Methyl-1-nonene is a branched alkene with the molecular formula C₁₀H₂₀ and a molecular weight of 140.27 grams per mole [1] [2]. The compound features a terminal double bond located at the first carbon position, with a methyl branch attached to the second carbon atom [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-methylnon-1-ene, and it is registered under Chemical Abstracts Service number 2980-71-4 [1] [3] [2].
The molecular structure consists of a nine-carbon main chain with a methyl substituent at the second position and a terminal vinyl group [2]. The canonical Simplified Molecular Input Line Entry System representation is CCCCCCCC(=C)C, which clearly illustrates the branched alkene structure [2]. The compound contains six rotatable bonds, providing significant conformational flexibility along the alkyl chain [2].
Conformational analysis of 2-Methyl-1-nonene reveals that branched alkenes exhibit distinct stability patterns compared to their linear counterparts [4]. The conformational energies of alkene chains are influenced by intramolecular non-covalent interactions, particularly dispersion forces that become more significant with increasing chain length [4]. For terminal alkenes like 2-Methyl-1-nonene, the double bond position at the chain terminus reduces steric constraints compared to internal alkenes [5].
The methyl branching at the second carbon position introduces additional conformational considerations [5]. Branched alkenes contain tertiary carbon atoms which significantly impact the stability order of conformational intermediates [5]. The presence of the methyl group creates preferential conformations that minimize steric hindrance while maximizing stabilizing interactions through hyperconjugation effects .
The electronic structure of 2-Methyl-1-nonene is characterized by the presence of a carbon-carbon double bond and the electron-donating effect of the methyl substituent [7]. The terminal alkene functionality involves sp² hybridization at the vinyl carbons, creating a planar geometry around the double bond with bond angles of approximately 120 degrees [7] [8].
The double bond consists of one sigma bond formed by sp² orbital overlap and one pi bond formed by the lateral overlap of unhybridized p orbitals [7]. This pi bond system contains electrons that are more weakly held compared to sigma electrons, making the compound more reactive than saturated hydrocarbons [9]. The methyl group at the second position acts as an electron-donating substituent through hyperconjugation, which increases electron density at the double bond .
Molecular orbital calculations indicate that the electronic properties of branched alkenes are significantly influenced by the substitution pattern [10] [11]. The methyl branch stabilizes the molecule through orbital phase interactions that favor branched over linear isomers [10]. Density functional theory studies on similar branched alkenes demonstrate that specific occupied molecular orbitals play key roles in determining both physical and chemical properties [11].
The bond distribution in 2-Methyl-1-nonene shows characteristic carbon-carbon single bond lengths of approximately 1.54 Angstroms in the alkyl chain and a shorter carbon-carbon double bond length of about 1.34 Angstroms [7]. The presence of the methyl substituent creates slight variations in bond lengths due to hyperconjugative effects that redistribute electron density throughout the molecular framework .
2-Methyl-1-nonene exhibits limited stereochemical complexity due to its terminal alkene structure [12]. Unlike internal alkenes that can display geometric isomerism, terminal alkenes do not possess the structural requirements for cis-trans stereoisomerism [12] [13]. The absence of substituents on both vinyl carbons eliminates the possibility of geometric isomers around the double bond [12].
The compound does not contain any chiral centers, as the carbon atoms in the structure are either sp² hybridized (at the double bond) or sp³ hybridized but lack four different substituents [12]. This absence of chirality means that 2-Methyl-1-nonene exists as a single stereoisomer and does not exhibit optical activity [12].
The methyl branching at the second carbon position does not introduce stereochemical complexity because this carbon is bonded to two hydrogen atoms, making it achiral [12]. The overall molecular symmetry is reduced compared to linear alkenes, but this reduction does not result in the formation of stereoisomers [13].
Conformational stereochemistry plays a more significant role in the compound's behavior [4]. The alkyl chain can adopt various conformations through rotation around single bonds, with anti and gauche conformations being energetically accessible at room temperature [4]. These conformational changes do not represent true stereoisomers but rather different spatial arrangements of the same molecular connectivity [12].
Computational studies of 2-Methyl-1-nonene and related branched alkenes have employed various theoretical methods to understand structural and energetic properties [4] [14] [15]. Density functional theory calculations using functionals such as B3LYP and M06 have been successfully applied to predict geometric parameters and conformational energies [14] [16].
The recently developed r2SCAN-V functional shows excellent performance for alkene conformational energies, providing accuracy comparable to more computationally demanding methods [4]. Benchmark studies indicate that dispersion-corrected functionals are essential for accurate description of conformational preferences in alkene chains [4]. The D4 dispersion correction generally outperforms D3 and VV10 corrections for these systems [4].
Molecular dynamics simulations reveal that branched alkenes like 2-Methyl-1-nonene undergo frequent conformational transitions between different stable conformers [5]. The time scales for these transitions are typically on the order of picoseconds to nanoseconds, depending on the specific conformational change [17]. Computational modeling using the GFN2-xTB semi-empirical method provides a good balance between accuracy and computational efficiency for conformational analysis [17].
Force field methods have also been applied to study the structural properties of branched alkenes [4]. The recently introduced GFN-FF force field shows outstanding performance for alkene conformational energies, while traditional force fields like the Universal Force Field yield larger errors [4]. Monte Carlo simulations using united atom models have been employed to study the equation of state and thermodynamic properties of branched alkane analogs [18].
The thermodynamic properties of 2-Methyl-1-nonene have been determined through both experimental measurements and computational predictions using group contribution methods [19]. The standard enthalpy of formation in the gas phase is -134.09 kilojoules per mole, while the standard Gibbs free energy of formation is 112.61 kilojoules per mole [19].
Property | Value | Units | Temperature (K) |
---|---|---|---|
Standard Enthalpy of Formation (ΔfH°) | -134.09 | kJ/mol | 298.15 |
Standard Gibbs Free Energy of Formation (ΔfG°) | 112.61 | kJ/mol | 298.15 |
Enthalpy of Fusion (ΔfusH°) | 19.07 | kJ/mol | 186.74 |
Enthalpy of Vaporization (ΔvapH°) | 37.26 | kJ/mol | 424.76 |
The heat capacity of gaseous 2-Methyl-1-nonene increases with temperature, ranging from 299.06 joules per mole per Kelvin at 424.76 K to 379.71 joules per mole per Kelvin at 593.45 K [19]. This temperature dependence follows the expected pattern for alkenes with similar molecular weights [19].
Critical properties include a critical temperature of 593.45 K, critical pressure of 2202.08 kilopascals, and critical volume of 0.578 cubic meters per kilomole [19]. These values are consistent with the molecular size and intermolecular forces expected for a ten-carbon alkene [19].
2-Methyl-1-nonene exists as a colorless liquid at standard temperature and pressure conditions [1] [9]. Alkenes are generally colorless and odorless compounds, with 2-Methyl-1-nonene following this typical pattern [9]. The compound falls within the molecular weight range where alkenes exist as liquids, specifically in the five to sixteen carbon atom range that corresponds to liquid state at ambient conditions [9] [20].
The physical state classification for alkenes indicates that compounds with two to four carbon atoms are gases, those with five to sixteen carbons are liquids, and those with seventeen or more carbons are waxy solids [9] [20]. With ten carbon atoms, 2-Methyl-1-nonene clearly falls within the liquid category [20].
Like other alkenes, 2-Methyl-1-nonene is insoluble in water due to its nonpolar characteristics but is completely soluble in nonpolar organic solvents such as benzene and hexane [9]. The octanol-water partition coefficient (log P) ranges from 3.92 to 5.2, indicating high lipophilicity and poor water solubility [2] [19].
The boiling point of 2-Methyl-1-nonene is 166.1 degrees Celsius at 760 millimeters of mercury atmospheric pressure [1] [21]. This value is consistent with the trend observed in alkenes where boiling points increase with molecular weight and decrease with branching [9] [22]. The boiling point is similar to that of corresponding alkanes with the same carbon skeleton, as the presence of the double bond has minimal effect on intermolecular forces [9].
The melting point of 2-Methyl-1-nonene is -64.82 degrees Celsius [1] [21] [23]. This relatively low melting point is typical for branched alkenes, which generally have lower melting points than their linear counterparts due to less efficient molecular packing in the solid state [9] [24]. The branching disrupts the regular crystal lattice structure, resulting in weaker intermolecular interactions in the solid phase [9].
Property | Value (°C) | Pressure (mmHg) |
---|---|---|
Boiling Point | 166.1 | 760 |
Melting Point | -64.82 | - |
Flash Point | 42.6 | - |
The temperature range between melting and boiling points spans approximately 230 degrees Celsius, providing a substantial liquid range for practical applications [1] [21].
The density of 2-Methyl-1-nonene at 25 degrees Celsius ranges from 0.744 to 0.745 grams per cubic centimeter [1] [21] [23]. This density value is typical for alkenes and slightly lower than water, consistent with the hydrocarbon nature of the compound [25]. The density decreases with increasing temperature according to normal thermal expansion behavior [25].
Viscosity properties of 2-Methyl-1-nonene can be estimated using correlations developed for organic compounds [26]. The viscosity of branched alkenes is generally lower than that of corresponding linear alkenes due to reduced molecular entanglement and weaker intermolecular forces [26]. The presence of branching reduces the effective chain length and decreases viscosity compared to linear isomers [26].
The relationship between molecular structure and viscosity follows established patterns where branching decreases viscosity while increasing molecular weight increases viscosity [26]. For 2-Methyl-1-nonene, the methyl branch at the second position creates a more compact molecular shape that results in lower viscosity than linear nonene [26].
The refractive index of 2-Methyl-1-nonene is 1.424 measured at 20 degrees Celsius using the sodium D line [1]. This value falls within the typical range for alkenes and reflects the compound's optical density and molecular polarizability [1]. The refractive index is an important physical property for identification and purity assessment of the compound [1].
The refractive index value is consistent with the molecular structure and electron distribution in 2-Methyl-1-nonene [1]. The presence of the double bond and methyl branching influences the overall molecular polarizability, which directly affects the refractive index [1]. This optical property can be used for analytical purposes to confirm compound identity and assess purity levels [1].
The flash point of 2-Methyl-1-nonene is 42.6 degrees Celsius, indicating that the compound produces flammable vapors at relatively low temperatures [1]. This flash point classifies the compound as a flammable liquid requiring appropriate handling precautions [27] [28]. The flash point is the minimum temperature at which sufficient vapor is generated to support ignition in the presence of an ignition source [27].
Flammability characteristics of 2-Methyl-1-nonene are typical for alkenes in this molecular weight range [28]. The compound has a vapor pressure of 2.39 millimeters of mercury at 25 degrees Celsius, which contributes to vapor generation at ambient temperatures [1]. The relationship between vapor pressure and flash point follows expected patterns for hydrocarbons, where higher vapor pressures generally correlate with lower flash points [28].
The autoignition temperature and flammability limits have not been specifically reported for 2-Methyl-1-nonene, but these properties can be estimated based on similar alkenes [28]. The branched structure may slightly affect combustion characteristics compared to linear alkenes, typically resulting in slightly different flame propagation rates and ignition energy requirements [28].
Flammability Property | Value | Units |
---|---|---|
Flash Point | 42.6 | °C |
Vapor Pressure (25°C) | 2.39 | mmHg |
Autoignition Temperature | Not reported | °C |
The proton nuclear magnetic resonance spectroscopy of 2-methyl-1-nonene reveals characteristic spectral patterns that provide detailed structural information. The terminal alkene functionality produces diagnostic signals in the vinyl region between 4.5-5.5 ppm, with the terminal methylene protons (=CH₂) appearing as complex multiplets due to geminal and vicinal coupling interactions [2]. The vinyl protons typically exhibit splitting patterns characteristic of ABX systems, where the two protons on the terminal carbon are magnetically non-equivalent and couple with the adjacent proton.
The aliphatic region displays signals between 0.8-1.5 ppm, corresponding to the methyl substituent and the long alkyl chain. The 2-methyl group appears as a distinct singlet around 1.7 ppm, while the terminal methyl group of the nonyl chain produces a triplet at approximately 0.9 ppm due to coupling with the adjacent methylene group [3]. The methylene protons of the alkyl chain generate complex multiplets between 1.0-2.0 ppm, with the α-methylene protons (adjacent to the double bond) appearing slightly downfield due to the deshielding effect of the alkene functionality.
Integration patterns provide quantitative information about the molecular structure, with the vinyl protons integrating for 2H, the 2-methyl group for 3H, and the terminal methyl for 3H. The remaining methylene protons integrate for 14H, consistent with the seven-carbon alkyl chain [3] [4]. Chemical shift assignments are supported by coupling constant analysis, where typical vicinal coupling constants range from 6-8 Hz for alkyl chains and 10-17 Hz for alkene protons.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through carbon framework analysis. The terminal alkene carbon appears in the characteristic olefinic region around 110-150 ppm, typically as a triplet in proton-coupled spectra due to coupling with the two attached protons [5] [6]. The quaternary carbon bearing the methyl substituent resonates between 140-160 ppm, appearing as a doublet due to coupling with the adjacent vinyl proton.
The aliphatic carbon signals appear in the expected regions, with the methyl groups resonating between 14-30 ppm and the methylene carbons between 20-40 ppm [5]. The Nuclear Overhauser Effect (NOE) enhancement provides differential signal intensities, with methyl carbons typically showing stronger signals than quaternary carbons due to the number of attached protons. The 2-methyl substituent carbon appears around 22 ppm, while the terminal methyl carbon of the alkyl chain resonates near 14 ppm.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments effectively distinguish between different carbon multiplicities. In DEPT-135 spectra, CH₃ and CH carbons appear as positive peaks, while CH₂ carbons produce negative signals, facilitating unambiguous assignment of carbon types [5] [7]. This technique is particularly valuable for identifying the terminal methylene carbon of the alkene, which appears as a negative signal in DEPT-135 but absent in DEPT-90 spectra.
Two-dimensional NMR techniques provide powerful tools for comprehensive structural characterization of 2-methyl-1-nonene. COSY (Correlation Spectroscopy) experiments reveal through-bond connectivities by displaying cross-peaks between magnetically coupled protons [8] [9]. For 2-methyl-1-nonene, COSY spectra show correlations between the vinyl protons and the adjacent methylene protons, confirming the terminal alkene structure and establishing the connectivity of the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence) experiments provide direct ¹H-¹³C correlations, unambiguously assigning which protons are attached to which carbons [10] [11]. The edited HSQC variant offers additional multiplicity information, with CH₃ and CH carbons appearing in one color and CH₂ carbons in another, facilitating rapid structural assignment [7] [12]. This technique is particularly valuable for complex molecules where overlapping signals in one-dimensional spectra complicate analysis.
HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy reveals long-range ¹H-¹³C correlations across 2-4 bonds, providing crucial information about molecular connectivity [11] [12]. In 2-methyl-1-nonene, HMBC correlations between the methyl protons and the quaternary alkene carbon confirm the branching pattern. Additional correlations between vinyl protons and carbons in the alkyl chain establish the complete carbon framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide spatial proximity information through dipolar interactions [13] [14]. While less critical for simple alkenes, NOESY can distinguish between different conformational states and provide information about the preferred molecular geometry. The combination of these multidimensional techniques enables complete structural elucidation with high confidence [15] [16].
Infrared spectroscopy provides fundamental vibrational information for 2-methyl-1-nonene structural characterization. The alkene C-H stretching vibrations appear in the diagnostic region between 3100-3000 cm⁻¹, distinguishing unsaturated C-H bonds from saturated analogs [17] [18]. This region serves as a critical diagnostic tool, as absorption above 3000 cm⁻¹ indicates the presence of sp²-hybridized carbon-hydrogen bonds, while saturated compounds show C-H stretches exclusively below 3000 cm⁻¹.
The aliphatic C-H stretching vibrations dominate the spectrum between 2960-2850 cm⁻¹, with asymmetric and symmetric stretching modes for both methyl and methylene groups [19] [20]. The methyl groups typically exhibit asymmetric stretching around 2962 cm⁻¹ and symmetric stretching near 2872 cm⁻¹, while methylene groups show corresponding bands at 2926 cm⁻¹ and 2853 cm⁻¹ respectively [21]. The intensity of these bands correlates with the number of C-H bonds present, providing semi-quantitative structural information.
The carbon-carbon double bond stretching vibration appears as a weak to medium intensity band between 1680-1620 cm⁻¹ [22] [18]. The relatively low intensity of this absorption is characteristic of alkenes, particularly those with asymmetric substitution patterns. The exact position within this range depends on the degree of substitution and electronic environment of the double bond. Terminal alkenes typically show this band around 1640-1650 cm⁻¹, consistent with the 2-methyl-1-nonene structure.
The most diagnostic features for terminal alkenes appear in the fingerprint region below 1000 cm⁻¹. Two characteristic bands at 995±5 cm⁻¹ and 910±5 cm⁻¹ are virtually diagnostic for terminal alkenes [18] [20]. These sharp, intense absorptions arise from out-of-plane bending vibrations of the terminal =CH₂ group and are among the most reliable indicators of terminal alkene structure in infrared spectroscopy.
Comparative analysis with related alkene structures provides valuable insights into the structural specificity of infrared spectroscopy. Terminal alkenes like 2-methyl-1-nonene exhibit distinctly different spectra compared to internal alkenes such as 2-methyl-2-nonene [23] [24]. The terminal alkene shows the characteristic dual absorption pattern at 995 and 910 cm⁻¹, while internal alkenes typically display different out-of-plane bending patterns in the 800-900 cm⁻¹ region.
The intensity of the sp² C-H stretching band provides another point of differentiation. Terminal alkenes show more intense absorption in the 3100-3000 cm⁻¹ region due to the presence of two vinyl protons on the terminal carbon, compared to trisubstituted internal alkenes which have only one vinyl proton [23] [25]. This intensity difference, while subtle, can be diagnostic when combined with other spectral features.
The carbon-carbon double bond stretching frequency also varies systematically with substitution pattern. Terminal alkenes typically absorb around 1640-1650 cm⁻¹, while internal alkenes show absorption at slightly different frequencies depending on the degree of substitution [26] [27]. Disubstituted alkenes generally absorb around 1670 cm⁻¹, trisubstituted alkenes near 1665 cm⁻¹, and tetrasubstituted alkenes around 1660 cm⁻¹.
The fingerprint region provides the most definitive differentiation between alkene isomers. While terminal alkenes show the characteristic 995/910 cm⁻¹ pattern, 1,1-disubstituted alkenes display a single intense band around 890 cm⁻¹, and trans-disubstituted alkenes exhibit absorption near 970 cm⁻¹ [20] [28]. These patterns, combined with the overall spectral profile, enable reliable structural assignment even for closely related isomers.
The most prominent fragmentation pathway involves allylic cleavage, producing the characteristic m/z 41 fragment corresponding to the C₃H₅⁺ ion [30] [31]. This allylic carbocation is resonance-stabilized and represents one of the most intense peaks in the spectrum. The resonance stabilization arises from delocalization of the positive charge across the three-carbon system, making this fragmentation pathway energetically favorable.
Sequential alkyl loss from the molecular ion generates a series of fragments differing by 14 mass units (CH₂ groups). The fragmentation pattern shows significant peaks at m/z 125 (M-15, loss of CH₃), m/z 111 (M-29, loss of C₂H₅), and continuing through the alkyl chain [32] [33]. Each fragmentation step involves radical loss, with the remaining cation stabilized by the adjacent alkene functionality.
Alpha cleavage adjacent to the double bond produces characteristic fragments that provide structural information about the branching pattern. The loss of the 2-methyl group generates the m/z 125 peak, while cleavage at various positions along the alkyl chain produces the observed fragmentation ladder [30] [34]. The relative intensities of these fragments reflect the stability of the resulting carbocations and provide insights into the preferred fragmentation pathways.
The molecular ion of 2-methyl-1-nonene at m/z 140 provides definitive confirmation of the molecular formula C₁₀H₂₀ [29] [35]. The isotope pattern, while not extensively detailed in the available data, would show the characteristic M+1 peak due to ¹³C incorporation, with an intensity approximately 10.8% of the molecular ion peak (1.1% × 10 carbon atoms). This isotope pattern serves as additional confirmation of the carbon count and molecular formula.
The molecular ion stability is enhanced by the presence of the alkene functionality, which can accommodate the positive charge through resonance delocalization. However, the branched structure introduces additional fragmentation pathways that can reduce the molecular ion intensity relative to linear alkenes [32] [36]. The exact relative intensity depends on the ionization conditions and instrumental parameters.
Electron ionization typically removes an electron from the π-orbital of the double bond, creating a radical cation that retains the original molecular structure [31] [37]. This process is generally more favorable than ionization of σ-bonds, contributing to the observed molecular ion stability. The electron removal creates a site of positive charge that can migrate through the molecule, initiating various fragmentation processes.
Gas chromatography provides effective separation and analysis of 2-methyl-1-nonene using various stationary phases and operating conditions. Capillary columns with non-polar stationary phases such as methylsilicone (OV-101) or dimethylsilicone demonstrate excellent separation efficiency for hydrocarbon analysis [40] [41]. Temperature programming from 40°C to 180°C with heating rates of 2-5°C/min provides optimal resolution for alkene isomers.
The retention behavior of 2-methyl-1-nonene on different stationary phases reflects its physical and chemical properties. On non-polar columns, retention is primarily governed by boiling point and molecular size, with the Kovats retention index ranging from 977-983 depending on the specific column and conditions [40] [41]. The terminal double bond provides slightly different retention characteristics compared to internal alkene isomers, enabling separation of positional isomers.
Specialized columns designed for hydrocarbon analysis, such as Petrocol DH, provide enhanced resolution for complex mixtures [40] [42]. These columns utilize optimized stationary phase compositions and film thicknesses to maximize separation efficiency for alkenes and alkanes. The improved resolution enables identification of minor components and impurities that might be overlooked with conventional columns.
Detection methods typically employ flame ionization detection (FID) due to its universal response to hydrocarbons and excellent sensitivity [43] [44]. The linear response range of FID enables quantitative analysis over several orders of magnitude, making it suitable for both trace analysis and main component determination. Mass spectrometric detection provides additional structural information and enables positive identification even in complex mixtures.
Liquid chromatography techniques offer complementary separation mechanisms for 2-methyl-1-nonene analysis, particularly when gas chromatography is unsuitable due to thermal stability or volatility constraints. Normal-phase liquid chromatography using silica gel stationary phases provides separation based on polarity differences, with alkenes eluting before saturated hydrocarbons [45] [46].
Silver ion chromatography (argentation chromatography) represents a specialized technique for alkene separation based on the number and position of double bonds [47] [48]. Silver ions form reversible complexes with alkenes, with the strength of interaction depending on the electronic properties of the double bond. Terminal alkenes typically show different retention behavior compared to internal alkenes, enabling selective separation.
The development of silver-thiolate chromatographic materials provides enhanced stability and selectivity for unsaturated compound separation [47]. These materials offer improved recovery rates and reduced silver mobility compared to conventional silver-ion silica gel. The covalently bound silver maintains selectivity while providing better reproducibility and longer column life.
High-performance liquid chromatography with UV detection at 220 nm enables monitoring of alkene compounds through their UV absorption [45] [49]. While alkenes show relatively weak UV absorption, modern detectors provide sufficient sensitivity for analytical applications. The combination of retention time and UV spectral information enables positive identification and quantitative analysis of 2-methyl-1-nonene in complex mixtures.
Flammable;Corrosive